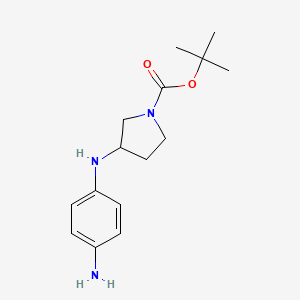

3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQCXXWVNOKLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670753 | |

| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-32-5 | |

| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester]

General Synthetic Strategy

The synthesis typically involves the following key steps:

- Starting from a racemic mixture of 3-(4-aminophenyl)pyrrolidine derivatives.

- Resolution of the racemate to obtain the desired (3S)-enantiomer.

- Protection of the amine group using tert-butyl carbamate (Boc protection).

- Purification by crystallization and salt formation with chiral resolving agents.

- Hydrolysis and isolation of the final product.

This approach ensures high enantiomeric purity and yield, which are critical for pharmaceutical applications.

Detailed Preparation Process

Step 1: Racemic Mixture Preparation

- The initial material is a racemic mixture of 3-(4-aminophenyl)pyrrolidine derivatives.

- This racemate is dissolved in an aqueous alcoholic solution, commonly ethanol-water mixtures with volume ratios ranging from 1:5 to 1:25, preferably around 1:15 to 1:20.

- The concentration is optimized to about 1 g of racemate per 20-40 mL solvent.

Step 2: Resolution Using Chiral Resolving Agents

- The racemic mixture is treated with a chiral resolving agent such as benzenesulfonyl-D-phenylglycine (D-PG derivative) or p-toluenesulfonyl-D-phenylglycine.

- The resolving agent is dissolved in 50% ethanol solution and added dropwise to the racemate solution under stirring at temperatures between 60°C to 70°C.

- The reaction mixture is maintained for 2-3 hours to ensure complete salt formation.

- Slow cooling to 40-45°C followed by crystallization at room temperature for 1-2 hours yields the chiral salt of the desired (3S)-enantiomer.

Step 3: Isolation and Purification of Chiral Salt

- The chiral salt is filtered and washed.

- The salt is then dissolved in an ethanol-water mixture (ratios around 1:6 to 1:10) and heated to 50-60°C to dissolve completely.

- After incubation for 0.5 to 1.5 hours, the solution is cooled to induce crystallization of the pure product.

Step 4: Hydrolysis and Final Product Recovery

- The chiral salt is suspended in a mixture of ethyl acetate and water.

- Hydrolysis is performed by adding dilute hydrochloric acid (about 10% HCl) under stirring.

- The organic layer containing the product is separated, and the aqueous phase is extracted with ethyl acetate.

- The combined organic layers are concentrated, and the pH of the aqueous layer is adjusted to 8-10 using ammonia or other organic bases such as triethylamine or diisopropylamine.

- Extraction with ethyl acetate three times yields the final pure (3S)-3-(4-aminophenyl)pyrrolidine-1-tert-butyl ester with an enantiomeric excess (ee) value typically above 90% and yields ranging from 84% to 95%.

Optimization Parameters and Yields

| Parameter | Range / Value | Notes |

|---|---|---|

| Solvent ratio (water:ethanol) | 1:5 to 1:25 (preferably 1:15-20) | Affects solubility and crystallization |

| Temperature for salt formation | 60-70 °C | Ensures complete reaction |

| Crystallization temperature | 40-45 °C | Slow cooling improves purity |

| Reaction time | 2-3 hours | For salt formation |

| Hydrolysis acid concentration | 10% HCl | For efficient salt hydrolysis |

| pH adjustment base | Ammonia preferred | To neutralize and extract product |

| Yield of chiral salt | 84.7% - 95.1% | High efficiency with optimized method |

| Enantiomeric excess (ee) | ~94.5% | High stereochemical purity |

Advantages of the Method

- Use of chiral resolving agents such as benzenesulfonyl-D-phenylglycine provides efficient resolution with high yield and purity.

- The aqueous alcoholic solvent system balances solubility and crystallization kinetics.

- The method avoids excessive use of expensive resolving agents by optimizing molar ratios close to 1:1.

- Hydrolysis and pH adjustment steps allow recovery of the product and recycling of resolving agents.

- The procedure is scalable for industrial production due to moderate reaction conditions and straightforward purification.

Summary Table of Preparation Method

| Step | Conditions/Materials | Outcome |

|---|---|---|

| Racemate dissolution | Ethanol-water (1:15-20), 1 g:25-35 mL | Homogeneous solution |

| Chiral salt formation | Benzenesulfonyl-D-PG or p-toluenesulfonyl-D-PG, 60-70 °C, 2-3 h | Formation of chiral salt precipitate |

| Crystallization | Cooling to 40-45 °C, 1-2 h | Crystals of chiral salt |

| Salt dissolution & recrystallization | Ethanol-water (1:6-10), 50-60 °C, 0.5-1.5 h | Purified chiral salt |

| Hydrolysis | 10% HCl in ethyl acetate/water, room temp | Release free amine ester |

| pH adjustment & extraction | Ammonia to pH 8-10, ethyl acetate extraction | Pure final product |

| Yield | 84.7% - 95.1% | High yield |

| Enantiomeric excess | ~94.5% | High stereochemical purity |

Research Findings and Notes

- Earlier methods using L-dibenzoyl tartaric acid as resolving agent showed lower efficiency and purity (~80% ee) with low yields (~24.8%) and long crystallization times, making them unsuitable for large-scale synthesis.

- The optimized method using benzenesulfonyl-D-PG derivatives significantly improved yield and enantiomeric purity, with shorter crystallization times and more economical solvent use.

- The choice of solvent and solvent ratios critically impacts the crystallization behavior and purity of the resolved enantiomer.

- The hydrolysis and pH adjustment steps are crucial for the recovery of the free amine ester and recycling of resolving agents, enhancing sustainability.

- The method is well-documented in patent CN106432056A and related literature, reflecting its industrial relevance.

Chemical Reactions Analysis

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Dess-Martin periodinane, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of therapeutic agents.

Key Insights:

- Mechanism of Action : Research indicates that derivatives of this compound can interact with neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .

- Case Study : A study demonstrated the synthesis of novel derivatives using this compound, which showed improved binding affinity to serotonin receptors compared to existing drugs .

Biochemical Research

In biochemical studies, this compound is used to investigate neurotransmitter mechanisms, aiding in the understanding of brain function and the development of new therapies.

Key Insights:

- Neurotransmitter Studies : It has been utilized in studies examining the effects of neurotransmitters on neuronal activity, providing insights into synaptic transmission processes .

- Case Study : Researchers employed this compound to analyze the effects of specific neurotransmitter inhibitors, revealing its potential as a tool for studying synaptic plasticity .

Drug Formulation

The chemical properties of 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester] make it suitable for enhancing drug delivery systems.

Key Insights:

- Bioavailability Improvement : The compound's ester form can improve solubility and stability, leading to better bioavailability of drugs in clinical settings .

- Case Study : In formulations aimed at delivering poorly soluble drugs, this compound was incorporated into lipid-based carriers, resulting in enhanced therapeutic effects in animal models .

Analytical Chemistry

This compound is also utilized as a standard in analytical methods, facilitating the quantification of related compounds in complex biological samples.

Key Insights:

- Standardization : Its use as a reference standard helps ensure accuracy in assays measuring related pharmacological agents .

- Case Study : A method developed for high-performance liquid chromatography (HPLC) employed this compound as a standard, achieving high precision in quantifying drug concentrations in plasma samples .

Material Science

The unique chemical structure allows for applications beyond pharmaceuticals, particularly in developing novel materials with specific functional properties.

Key Insights:

- Polymer Development : This compound has been explored for creating polymers that exhibit desirable mechanical and thermal properties .

- Case Study : Research on polymer composites incorporating this compound showed enhanced durability and resistance to environmental stressors, indicating its potential in material engineering applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Improved binding affinity to serotonin receptors |

| Biochemical Research | Investigates neurotransmitter mechanisms | Tool for studying synaptic plasticity |

| Drug Formulation | Enhances drug delivery systems | Improved bioavailability in formulations |

| Analytical Chemistry | Used as a standard for quantifying compounds | High precision achieved in HPLC assays |

| Material Science | Development of polymers with specific properties | Enhanced durability and resistance |

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes . By inhibiting PARP, the compound can induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations :

- The 4-aminophenylamino group in the target compound offers superior hydrogen-bonding capacity compared to chloro () or methoxy () substituents, making it ideal for interactions with polar enzyme pockets.

- Lipophilicity: The chloro-pyrimidine analog () is more lipophilic (Cl substituent), while the dimethylaminoethyl derivative () balances hydrophilicity and basicity.

Stability and Pharmacokinetic Considerations

- Acid Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in acidic media (e.g., gastric fluid), limiting oral bioavailability unless formulated as prodrugs .

- Metabolic Stability : Sulfonamide derivatives () exhibit longer half-lives due to resistance to cytochrome P450 oxidation, whereas the target compound’s NH₂ group may undergo glucuronidation .

Biological Activity

3-[(4-Amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester], also known as tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate, is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula: C₁₅H₂₃N₃O₂

- Molecular Weight: 277.36 g/mol

- CAS Number: 1159976-32-5

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminoaniline in an organic solvent such as dichloromethane, often using a catalyst like Dess-Martin periodinane to promote the reaction.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased cellular apoptosis in cancer cells, making it a candidate for anticancer therapies .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential effectiveness in cancer treatment. In vitro studies have demonstrated substantial growth inhibition against various cancer cell lines, including A549 and MCF-7 .

Antiviral Properties

The compound has also been studied for its antiviral activity. Certain derivatives have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). The mechanisms involve disrupting viral replication processes, which could lead to the development of new antiviral agents .

Research Findings and Case Studies

Applications

The compound's unique properties make it suitable for various applications:

Pharmaceutical Development:

Utilized as an intermediate in synthesizing drugs targeting neurological disorders and cancer therapies.

Biochemical Research:

Serves as a tool for studying neurotransmitter mechanisms and cellular processes.

Analytical Chemistry:

Acts as a standard for quantifying related compounds in complex biological samples.

Material Science:

Its chemical structure allows for applications in developing novel materials with specific functional properties .

Q & A

Basic: What are the established synthetic routes for 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of tert-butyl esters typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and tert-butanol or tert-butyl carbonate under basic conditions. For pyrrolidine derivatives, a common approach is to functionalize the pyrrolidine ring with the desired substituents before introducing the tert-butyl carbamate group. For example, Ludwig & Lehr (2004) describe the use of tert-butyl esters for pyrrole/indole systems via coupling with Boc-protected intermediates . Optimization strategies include:

- Catalysis : Use of DMAP (4-dimethylaminopyridine) or triethylamine to enhance reaction efficiency .

- Temperature Control : Reactions conducted at 0–20°C to minimize side reactions .

- Solvent Selection : Dichloromethane (DCM) or THF for improved solubility of intermediates .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the compound's purity and structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of tert-butyl groups (δ ~1.4 ppm for H), pyrrolidine ring protons, and aromatic signals from the 4-aminophenyl moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., molecular formula ) and detect impurities .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity >95% .

- Melting Point Analysis : Compare experimental values with literature data (e.g., 150°C for structurally similar compounds) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may irritate the respiratory system .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : Keep in a cool, dry environment (<20°C) in tightly sealed amber glass containers to prevent hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis : Modify the 4-aminophenyl or pyrrolidine moieties (e.g., introduce halogens or methyl groups) to assess steric/electronic effects .

- Biological Assays : Test analogs against target receptors (e.g., dopamine or serotonin transporters) using radiolabeled ligands, as demonstrated in Dutta et al. (1996) for piperidine derivatives .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities and guide synthetic prioritization .

Advanced: What experimental strategies can resolve contradictions in reported solubility or stability data across different studies?

Methodological Answer:

- Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperatures (25°C) for solubility measurements .

- Analytical Validation : Cross-check solubility via gravimetric analysis and UV-Vis spectroscopy .

- Stability Studies : Conduct accelerated degradation tests under varying pH, light, and temperature conditions, followed by HPLC monitoring .

- Computational Tools : Apply software like ACD/Labs to predict solubility/stability and compare with empirical data .

Advanced: How can Design of Experiments (DoE) principles be applied to optimize multi-step synthesis protocols?

Methodological Answer:

- Factor Screening : Identify critical variables (e.g., catalyst loading, temperature, reaction time) using fractional factorial designs .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors (e.g., palladium catalyst concentration and tert-butyl alcohol volume) .

- Flow Chemistry : Implement continuous-flow systems to enhance reproducibility and scalability, as demonstrated in Omura-Sharma-Swern oxidation workflows .

Advanced: What methodologies are effective in troubleshooting low yields during the coupling of the pyrrolidine and tert-butyl carbamate groups?

Methodological Answer:

- Activation of Carboxylic Acids : Use coupling reagents like HATU or EDCI to improve reactivity .

- Moisture Control : Ensure anhydrous conditions (e.g., molecular sieves) to prevent tert-butyl ester hydrolysis .

- Byproduct Analysis : Monitor reactions via TLC or inline IR spectroscopy to detect unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.